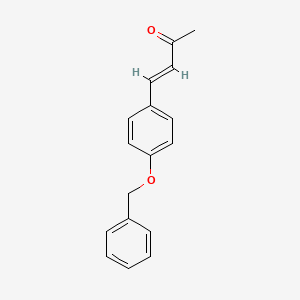
3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable chromenone derivative.
Difluoromethylation: The difluoromethyl group is introduced using reagents like difluoromethyl bromide or difluoromethyl iodide in the presence of a base.
Nitration: The nitro group is introduced at the 6-position using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding hydroxyl derivatives.
Scientific Research Applications
3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact molecular pathways involved are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one can be compared with other chromenone derivatives, such as:
3-chloro-6-nitro-4H-chromen-4-one: Lacks the difluoromethyl group, which may result in different biological activities and physicochemical properties.
2-(difluoromethyl)-6-nitro-4H-chromen-4-one: Lacks the chlorine atom, which can affect its reactivity and interaction with biological targets.
3-chloro-2-(methyl)-6-nitro-4H-chromen-4-one: The presence of a methyl group instead of a difluoromethyl group can significantly alter its chemical and biological properties.
Properties
IUPAC Name |
3-chloro-2-(difluoromethyl)-6-nitrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF2NO4/c11-7-8(15)5-3-4(14(16)17)1-2-6(5)18-9(7)10(12)13/h1-3,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZMVXTYQAJAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=C(O2)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)propanamide](/img/structure/B5710961.png)



![2-ethoxy-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5711005.png)
![1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE](/img/structure/B5711007.png)
![5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B5711010.png)

![ETHYL 4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZOATE](/img/structure/B5711024.png)


![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5711044.png)
![3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5711052.png)
![N-[2-(difluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B5711055.png)
